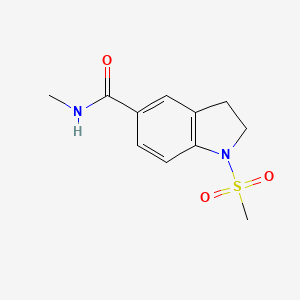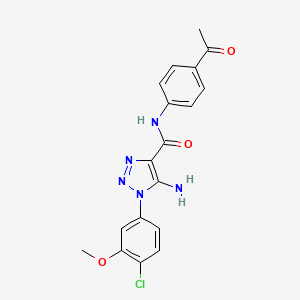![molecular formula C10H8FNO3 B5148000 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as FDIO, is a synthetic compound that has been used in scientific research for its unique properties. FDIO is a heterocyclic compound that contains both an indole and a dioxolane ring, which gives it a distinctive structure.
Wirkmechanismus
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one functions as a fluorescence probe by binding to proteins and other biological molecules. When excited by light, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one emits a fluorescent signal that can be measured and used to study the interactions between molecules. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to bind to a variety of proteins, including histidine kinases, which are involved in bacterial signaling pathways.
Biochemical and Physiological Effects:
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have minimal effects on biochemical and physiological processes in vitro. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one does not interfere with enzyme activity or cell viability, which makes it an ideal fluorescent probe for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its unique fluorescence properties, high quantum yield, and long fluorescence lifetime. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also non-toxic and does not interfere with biochemical and physiological processes. However, the limitations of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include its high cost and the need for specialized equipment to measure fluorescence signals.
Zukünftige Richtungen
There are several future directions for the use of 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in scientific research. One potential application is in the study of bacterial signaling pathways, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between histidine kinases and response regulators. Another potential application is in the study of protein-protein interactions, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between proteins involved in intracellular signaling pathways. Additionally, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used in the development of new fluorescent probes for studying biological systems.
Synthesemethoden
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dihydroxybenzaldehyde with ethyl glyoxylate to form a spiro intermediate. The spiro intermediate is then reacted with fluorine gas to produce 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This synthesis method has been optimized to produce high yields of pure 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Wissenschaftliche Forschungsanwendungen
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used in scientific research for its unique fluorescence properties. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has a high quantum yield and a long fluorescence lifetime, which makes it an ideal fluorescent probe for studying biological systems. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Eigenschaften
IUPAC Name |
5'-fluorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPYQDOLDEAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5147948.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147961.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5147964.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5147967.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)
![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)


![1,7-dimethyl-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148021.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)